molecular formula C19H12N2O2 B5796397 6-([1,1'-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-([1,1'-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B5796397
M. Wt: 300.3 g/mol
InChI Key: OPXDJFHAXFVCDS-UHFFFAOYSA-N
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Description

6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the heterocyclic core. For instance, one common approach involves the condensation of a biphenyl-substituted aldehyde with a pyridine derivative under acidic conditions, followed by cyclization to form the desired pyrrolopyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the scalability and reproducibility of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolopyridine core can modulate its activity. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-([1,1’-Biphenyl]-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione stands out due to its unique structural combination of a biphenyl group and a pyrrolopyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(2-phenylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-18-15-10-6-12-20-17(15)19(23)21(18)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXDJFHAXFVCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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